molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 685106-75-6

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine

Numéro de catalogue: B2967966
Numéro CAS: 685106-75-6
Poids moléculaire: 238.254
Clé InChI: QWYGWBGUYZJOPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a triazole ring and a pyrimidine ring, both of which are known for their biological activities. The presence of these rings in a single molecule makes it a valuable candidate for various research and industrial applications.

Mécanisme D'action

Target of Action

The primary targets of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cells are targeted due to their rapid proliferation and growth, which is a characteristic feature of cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inducing apoptosis, it disrupts the normal cell cycle, leading to the death of cancer cells . The compound’s ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Analyse Biochimique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. . The reaction conditions usually involve the use of copper(I) salts as catalysts, with solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the desired product in high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is unique due to the combination of triazole and pyrimidine rings in a single molecule. This dual-ring structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.

Activité Biologique

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that combines the structural features of both triazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring linked to a phenyl group, which is further connected to a pyrimidine amine. Its molecular formula is C11H10N6C_{11}H_{10}N_6 with a molecular weight of 218.24 g/mol. The presence of the triazole ring is significant as it contributes to various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Compounds similar to this compound have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. A study demonstrated that triazole compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
CompoundMIC (µg/mL)Target Bacteria
Compound A0.12E. coli
Compound B0.5S. aureus
Compound C1.95P. aeruginosa
  • Fungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans. The results indicated moderate antifungal activity comparable to existing antifungal agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, certain hybrids demonstrated IC50 values between 15.6 and 23.9 µM against MCF-7 cells, indicating promising anticancer activity .
CompoundCell LineIC50 (µM)
Hybrid AMCF-715.6
Hybrid BHCT-11622.6

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways:

  • DNA Gyrase Inhibition : Some triazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial growth .
  • Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Antibacterial Activity : A recent investigation into various triazole derivatives revealed that modifications at specific positions significantly enhanced antibacterial potency against resistant strains .
  • Evaluation of Anticancer Hybrids : Research focused on synthesizing hybrids containing the triazole moiety showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name

4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYGWBGUYZJOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.